molecular formula C27H44O5 B3029492 Reineckiagenin CAS No. 6808-26-0

Reineckiagenin

Cat. No.: B3029492
CAS No.: 6808-26-0
M. Wt: 448.6 g/mol
InChI Key: ZRIGWQMDPBPSHA-OGABPSQMSA-N
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Description

Reineckiagenin is a naturally occurring steroidal sapogenin isolated from the plant Reineckia carnea This compound is characterized by its unique structural feature of 5β-spirostan-1β,3β,17α-trihydroxylThe plant has been traditionally used in Chinese medicine for its antitussive, antarthritic, hemostatic, and antidotal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reineckiagenin can be isolated from the whole plant of Reineckia carnea through a series of extraction and purification steps. The process typically involves mixed organic solvent extraction, resin adsorption, enzymolysis, and further extraction . Detailed analysis of 1D and 2D NMR spectra, along with chemical methods, are used to confirm the structure of this compound .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction methods used in laboratory settings can be scaled up with appropriate modifications to the extraction and purification processes. The use of advanced chromatographic techniques and optimization of solvent systems can enhance the yield and purity of this compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Reineckiagenin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of reineckiagenin involves its interaction with specific molecular targets and pathways. It inhibits cyclic adenosine monophosphate phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate. This inhibition can lead to various biological effects, including anti-inflammatory and antitussive activities .

Comparison with Similar Compounds

Reineckiagenin is unique due to its 5β-spirostan-1β,3β,17α-trihydroxyl structure. Similar compounds include:

Properties

IUPAC Name

(1S,2S,3'R,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-3',14,16-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O5/c1-15-23-21(32-27(15)10-9-24(2,30)14-31-27)13-20-18-6-5-16-11-17(28)12-22(29)26(16,4)19(18)7-8-25(20,23)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20-,21-,22+,23-,24+,25-,26-,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIGWQMDPBPSHA-OGABPSQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@@](CO6)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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